(2E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
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Description
(2E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34. The purity is usually 95%.
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Biological Activity
The compound (2E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide is a derivative of triazine and thiophene that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazine ring, thiophene moiety, and an amide functional group, which are crucial for its biological activity. The presence of methoxy groups on the triazine enhances its solubility and reactivity.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving:
- Formation of the Triazine Ring : Utilizing 4,6-dimethoxy-1,3,5-triazine as a starting material.
- Coupling Reaction : The thiophene derivative is introduced via a coupling reaction facilitated by coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) which promotes the formation of amide bonds .
Anticancer Properties
Recent studies have indicated that compounds containing triazine and thiophene moieties exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival. The presence of methoxy groups has been shown to enhance cytotoxicity against various cancer cell lines .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various strains of bacteria and fungi:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Neuroprotective Effects
Research has also explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases:
- Mechanism : The compound may exert neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or triazine moieties can significantly affect potency and selectivity. For example:
- Substituent Variations : Electron-withdrawing groups on the thiophene ring have been shown to enhance activity against specific cancer cell lines .
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be 25 µM after 48 hours of treatment. -
Case Study on Antimicrobial Efficacy :
In vitro tests against clinical isolates showed that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
Properties
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-19-12-15-10(16-13(17-12)20-2)8-14-11(18)6-5-9-4-3-7-21-9/h3-7H,8H2,1-2H3,(H,14,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEYMHSKSGBJPU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.